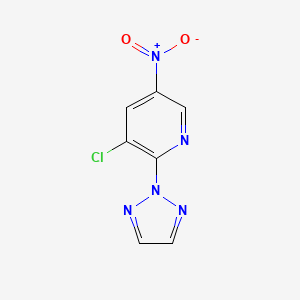

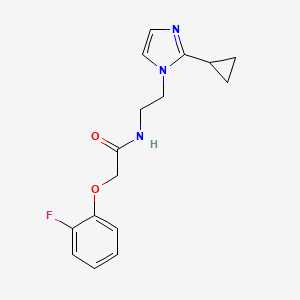

![molecular formula C14H9F3N4O2 B2745806 2-[5-氧代-3-(三氟甲基)-2,5-二氢-1H-吡唑-1-基]-6-苯基-4(3H)-嘧啶酮 CAS No. 900015-70-5](/img/structure/B2745806.png)

2-[5-氧代-3-(三氟甲基)-2,5-二氢-1H-吡唑-1-基]-6-苯基-4(3H)-嘧啶酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the trifluoromethyl group, cyclization, and subsequent functionalization. Researchers have achieved its synthesis through a serendipitous regioselective reaction of 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diketones in the presence of NBS. This one-pot cascade reaction leads to the formation of 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidinone core with a phenyl group at position 6 and a trifluoromethyl-substituted pyrazole moiety at position 2. The trifluoromethyl group contributes to its electron-withdrawing properties and hydrophobic surface area. Detailed characterization using heteronuclear 2D NMR experiments confirms the regioisomeric products .

科学研究应用

合成和生物学评估

- 吡唑和嘧啶衍生物的合成:这种化合物可用作合成各种吡唑和嘧啶衍生物的前体,表现出显着的体外抗肿瘤、抗菌和抗氧化活性。构效关系(SAR)和密度泛函理论(DFT)计算有助于将生物活性与全能量、HOMO 和 LUMO 能量以及 Mulliken 原子电荷等量子性质相关联 (Farag & Fahim, 2019)。

- 抗癌和抗 5-脂氧合酶剂:合成了新型吡唑并嘧啶衍生物,并显示出对包括 HCT-116 和 MCF-7 在内的各种癌细胞系的细胞毒性,以及 5-脂氧合酶抑制活性。这突出了此类化合物在抗癌和抗炎治疗中的潜力 (Rahmouni et al., 2016)。

计算研究

- 新化合物的 DFT 计算:使用 DFT 计算研究了新型吡唑和嘧啶衍生物的平衡几何、能量性质和分子相互作用,提供了对其潜在生物活性和稳定性的见解 (Farag & Fahim, 2019)。

抗菌和抗氧化活性

- 新型稠合吡喃并嘧啶酮:这些化合物使用环保且高效的方法合成,显示出对各种细菌菌株的显着抗菌活性和对白色念珠菌的抗真菌活性,表明它们作为抗菌剂的潜力 (Banothu et al., 2013)。

抗炎和抗菌剂

- 具有抗菌活性的吡唑并[1,5-a]嘧啶:一系列吡唑并[1,5-a]嘧啶表现出对革兰氏阳性菌和致病真菌的有希望的抗菌活性,以及抗炎活性,展示了它们的双重治疗潜力 (Aggarwal et al., 2014)。

作用机制

The compound’s mechanism of action remains an area of interest. Preliminary molecular modeling suggests that it binds to DNA duplexes, particularly within the minor groove. It forms stable complexes through static quenching, indicating potential interactions with cellular DNA. Further investigations are necessary to elucidate its precise mode of action .

属性

IUPAC Name |

2-[3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]-4-phenyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N4O2/c15-14(16,17)10-7-12(23)21(20-10)13-18-9(6-11(22)19-13)8-4-2-1-3-5-8/h1-7,20H,(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVHLQMDTMEGGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)N3C(=O)C=C(N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-6-phenyl-4(3H)-pyrimidinone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

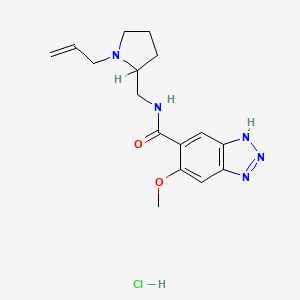

![(2Z)-2-[(3,5-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2745728.png)

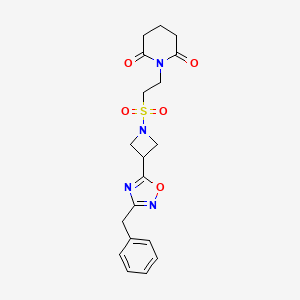

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate](/img/structure/B2745729.png)

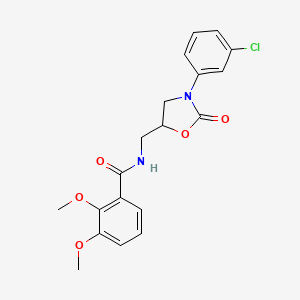

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2745730.png)

![Ethyl 1-[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]piperidine-4-carboxylate](/img/structure/B2745731.png)

![Benzo[d]thiazol-6-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2745734.png)

![2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methyl-2-nitrophenyl)acetamide](/img/structure/B2745738.png)

![2-(3-chlorophenyl)-9-(2,3-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2745741.png)